Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride
CAS No.: 1818847-46-9
Cat. No.: VC2601198
Molecular Formula: C7H16Cl2N2
Molecular Weight: 199.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1818847-46-9 |
|---|---|
| Molecular Formula | C7H16Cl2N2 |
| Molecular Weight | 199.12 g/mol |
| IUPAC Name | bicyclo[2.2.1]heptane-1,4-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C7H14N2.2ClH/c8-6-1-2-7(9,5-6)4-3-6;;/h1-5,8-9H2;2*1H |
| Standard InChI Key | GUDLRYJIDRCXEJ-UHFFFAOYSA-N |
| SMILES | C1CC2(CCC1(C2)N)N.Cl.Cl |
| Canonical SMILES | C1CC2(CCC1(C2)N)N.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Basic Identification
Bicyclo[2.2.1]heptane-1,4-diamine dihydrochloride is a salt form of bicyclo[2.2.1]heptane-1,4-diamine. Its chemical structure consists of a bicyclic heptane framework with two amine groups, neutralized by two hydrochloride moieties. The compound is precisely identified through several standardized chemical identifiers, providing unambiguous recognition in chemical databases and literature.
The compound is registered with CAS number 1818847-46-9, distinguishing it from its free base form which carries the CAS number 6600-41-5 . Its molecular formula is C7H16Cl2N2, representing seven carbon atoms forming the bicyclic skeleton, sixteen hydrogen atoms, two nitrogen atoms constituting the amine groups, and two chlorine atoms from the hydrochloride salt formation . The molecular weight of this compound is calculated at 199.12134 g/mol, which reflects the additional mass contributed by the two hydrochloride groups compared to its free base form .
Synonyms and Alternative Nomenclature
Several synonyms exist for this compound in scientific literature and commercial catalogs:
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BICYCLO[2.2.1]HEPTANE-1,4-DIAMINE 2HCL
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Bicyclo[2.2.1]heptane-1,4-diamine, hydrochloride (1:2)
These alternative names help researchers identify the compound across different chemical databases and supplier catalogs, facilitating comprehensive literature searches and procurement efforts.
Structural Characteristics
The parent compound bicyclo[2.2.1]heptane-1,4-diamine possesses distinctive structural features that influence its chemical behavior. The bicyclic framework creates a rigid three-dimensional structure with specific spatial orientation of the two amine groups. This unique arrangement contributes to its potential applications in organic synthesis.
Analysis of the free base form reveals important molecular properties:
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Hydrogen Bond Donor Count: 2
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Hydrogen Bond Acceptor Count: 2
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Rotatable Bond Count: 0
The dihydrochloride salt formation significantly modifies these properties, particularly enhancing water solubility while reducing lipophilicity compared to the free base. The protonated amine groups create positive charges that interact strongly with polar solvents like water.
Physical and Chemical Properties
Chemical Reactivity
As a diamine salt, this compound presents multiple reactive sites centering primarily on the two amine groups. Upon neutralization to the free base form, these amines become significantly more nucleophilic, enabling participation in various organic reactions including:
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Nucleophilic substitutions
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Amide formation
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Imine condensations
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Coordination to metal centers
The rigid bicyclic structure constrains conformational flexibility, potentially leading to stereoselective reactions that could be valuable in asymmetric synthesis applications. This structural rigidity, combined with the specific positioning of the amine groups, creates a unique reactivity profile distinct from more flexible diamine compounds.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of bicyclo[2.2.1]heptane derivatives typically involves Diels-Alder reaction methodology, which enables the construction of the characteristic bicyclic framework. Research has demonstrated that intermolecular Diels-Alder reactions using 5,5-disubstituted 1,4-bis(silyloxy)-1,3-cyclopentadienes can effectively generate these bicyclic structures .
Furthermore, intramolecular Diels-Alder reactions employing dienes bearing dienophile moieties at the C-5 position have been shown to yield tricyclic carbon frameworks that incorporate the bicyclo[2.2.1]heptane skeleton . These synthetic approaches provide access to novel bicyclo[2.2.1]heptane derivatives with oxy-functionalized bridgehead carbons, which can subsequently be transformed to introduce the diamine functionality.
The salt formation to produce the dihydrochloride typically involves treating the free base bicyclo[2.2.1]heptane-1,4-diamine with hydrochloric acid, commonly in an organic solvent that facilitates precipitation of the salt product. This conversion enhances stability and often improves handling characteristics compared to the free base.
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